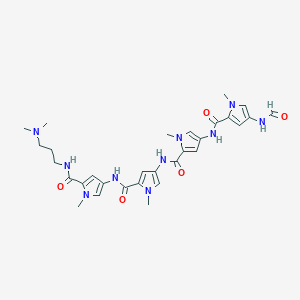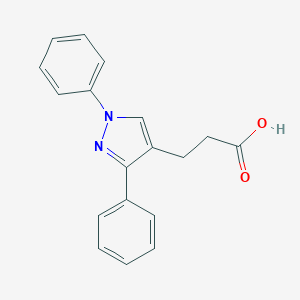
5,5'-Dichloro-2,2'-bipyridine
Overview
Description
5,5’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 5 and 5’ positions of the bipyridine ring. This compound is known for its coordination chemistry and is often used as a ligand in the formation of metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dichloro-2,2’-bipyridine typically involves the halogenation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 5’ positions .
Industrial Production Methods: In an industrial setting, the production of 5,5’-Dichloro-2,2’-bipyridine may involve large-scale halogenation processes using similar methods as described above. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: It forms coordination complexes with transition metals, which are widely studied in coordination chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with methoxy or tert-butoxy groups.
Coordination Complex Formation: Transition metal salts like copper(II) chloride or nickel(II) acetate are commonly used to form metal complexes with 5,5’-Dichloro-2,2’-bipyridine.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5,5’-dimethoxy-2,2’-bipyridine can be obtained.
Metal Complexes: Complexes like [Cu(5,5’-Dichloro-2,2’-bipyridine)2]Cl2 are formed when reacting with copper(II) chloride.
Scientific Research Applications
5,5’-Dichloro-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form various metal complexes, which are studied for their electronic and catalytic properties.
Material Science: The metal complexes of 5,5’-Dichloro-2,2’-bipyridine are investigated for their potential use in electronic devices and sensors.
Biological Studies: Some metal complexes of this compound exhibit biological activity and are studied for potential medicinal applications.
Mechanism of Action
The mechanism of action of 5,5’-Dichloro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as donor sites, forming stable complexes with transition metals. These metal complexes can interact with biological molecules or catalyze chemical reactions through various pathways .
Comparison with Similar Compounds
5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups instead of chlorine atoms.
5,5’-Dibromo-2,2’-bipyridine: Bromine atoms replace the chlorine atoms, leading to different reactivity and properties.
2,2’-Bipyridine: The parent compound without any substituents at the 5 and 5’ positions.
Uniqueness: 5,5’-Dichloro-2,2’-bipyridine is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry, offering distinct advantages in the formation of metal complexes compared to its unsubstituted or differently substituted analogs .
Properties
IUPAC Name |
5-chloro-2-(5-chloropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCKHRIFJYTAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544491 | |
| Record name | 5,5'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100846-27-3 | |
| Record name | 5,5'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



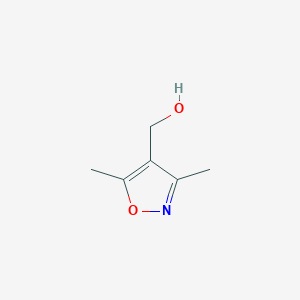

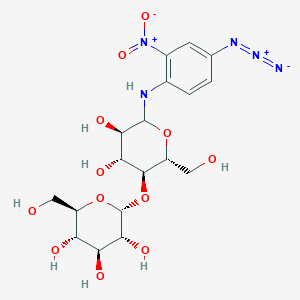

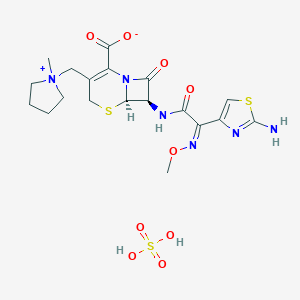
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
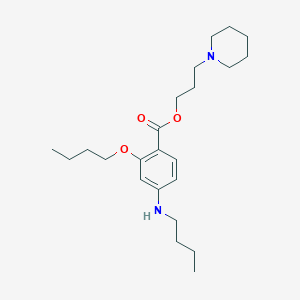
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B9941.png)
